Cas no 2227646-79-7 ((2R)-4-(2-bromo-4-fluorophenyl)butan-2-ol)
(2R)-4-(2-bromo-4-fluorophenyl)butan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- (2R)-4-(2-bromo-4-fluorophenyl)butan-2-ol
- 2227646-79-7
- EN300-1927474
-
- Inchi: 1S/C10H12BrFO/c1-7(13)2-3-8-4-5-9(12)6-10(8)11/h4-7,13H,2-3H2,1H3/t7-/m1/s1
- InChI Key: JAXTVKGLEQHWFC-SSDOTTSWSA-N
- SMILES: BrC1C=C(C=CC=1CC[C@@H](C)O)F
Computed Properties
- Exact Mass: 246.00556g/mol
- Monoisotopic Mass: 246.00556g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 20.2Ų
(2R)-4-(2-bromo-4-fluorophenyl)butan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1927474-0.05g |
(2R)-4-(2-bromo-4-fluorophenyl)butan-2-ol |
2227646-79-7 | 0.05g |
$587.0 | 2023-09-17 | ||
| Enamine | EN300-1927474-0.1g |
(2R)-4-(2-bromo-4-fluorophenyl)butan-2-ol |
2227646-79-7 | 0.1g |
$615.0 | 2023-09-17 | ||
| Enamine | EN300-1927474-0.25g |
(2R)-4-(2-bromo-4-fluorophenyl)butan-2-ol |
2227646-79-7 | 0.25g |
$642.0 | 2023-09-17 | ||
| Enamine | EN300-1927474-0.5g |
(2R)-4-(2-bromo-4-fluorophenyl)butan-2-ol |
2227646-79-7 | 0.5g |
$671.0 | 2023-09-17 | ||
| Enamine | EN300-1927474-1.0g |
(2R)-4-(2-bromo-4-fluorophenyl)butan-2-ol |
2227646-79-7 | 1g |
$1543.0 | 2023-06-02 | ||
| Enamine | EN300-1927474-2.5g |
(2R)-4-(2-bromo-4-fluorophenyl)butan-2-ol |
2227646-79-7 | 2.5g |
$1370.0 | 2023-09-17 | ||
| Enamine | EN300-1927474-5.0g |
(2R)-4-(2-bromo-4-fluorophenyl)butan-2-ol |
2227646-79-7 | 5g |
$4475.0 | 2023-06-02 | ||
| Enamine | EN300-1927474-10.0g |
(2R)-4-(2-bromo-4-fluorophenyl)butan-2-ol |
2227646-79-7 | 10g |
$6635.0 | 2023-06-02 | ||
| Enamine | EN300-1927474-1g |
(2R)-4-(2-bromo-4-fluorophenyl)butan-2-ol |
2227646-79-7 | 1g |
$699.0 | 2023-09-17 | ||
| Enamine | EN300-1927474-5g |
(2R)-4-(2-bromo-4-fluorophenyl)butan-2-ol |
2227646-79-7 | 5g |
$2028.0 | 2023-09-17 |
(2R)-4-(2-bromo-4-fluorophenyl)butan-2-ol Related Literature
-
Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
-
Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on (2R)-4-(2-bromo-4-fluorophenyl)butan-2-ol
Comprehensive Overview of (2R)-4-(2-bromo-4-fluorophenyl)butan-2-ol (CAS No. 2227646-79-7)
(2R)-4-(2-bromo-4-fluorophenyl)butan-2-ol (CAS No. 2227646-79-7) is a chiral organic compound that has garnered significant attention in the pharmaceutical and chemical research communities. This compound belongs to the class of aryl-substituted alkanols, which are known for their versatile applications in drug discovery and material science. The presence of both bromo and fluoro substituents on the phenyl ring enhances its reactivity and makes it a valuable intermediate in synthetic chemistry.
The molecular structure of (2R)-4-(2-bromo-4-fluorophenyl)butan-2-ol features a stereocenter at the 2-position, which is crucial for its biological activity. The chiral purity of this compound is often a key consideration for researchers, as it can significantly influence the efficacy and selectivity of downstream applications. Recent studies have highlighted its potential as a building block for pharmaceutical intermediates, particularly in the development of central nervous system (CNS) drugs and anti-inflammatory agents.
One of the most frequently asked questions about (2R)-4-(2-bromo-4-fluorophenyl)butan-2-ol is its synthesis and purification methods. The compound is typically synthesized via asymmetric reduction of the corresponding ketone or through enantioselective alkylation techniques. Researchers often seek information on optimized reaction conditions and catalytic systems to achieve high yields and enantiomeric excess. The growing demand for chiral building blocks in drug development has further propelled interest in this compound.
In addition to its pharmaceutical applications, (2R)-4-(2-bromo-4-fluorophenyl)butan-2-ol has found utility in material science. Its unique electronic properties, imparted by the halogen substituents, make it a candidate for designing organic electronic materials and liquid crystals. The compound's ability to participate in cross-coupling reactions also opens doors for creating complex molecular architectures.
The market dynamics for (2R)-4-(2-bromo-4-fluorophenyl)butan-2-ol reflect its rising importance in research and development. With the increasing focus on personalized medicine and targeted therapies, the demand for high-purity chiral compounds like this one is expected to grow. Suppliers and manufacturers are investing in scalable synthesis routes to meet the needs of academic and industrial researchers. Furthermore, the compound's role in green chemistry initiatives, such as solvent-free reactions and catalytic processes, is being explored to align with sustainability goals.
For researchers working with (2R)-4-(2-bromo-4-fluorophenyl)butan-2-ol, handling and storage recommendations are critical. The compound should be stored under inert conditions to prevent degradation, and its physicochemical properties, such as melting point and solubility, should be considered during experimental design. Analytical techniques like HPLC and NMR spectroscopy are commonly employed to verify its purity and stereochemical integrity.
In conclusion, (2R)-4-(2-bromo-4-fluorophenyl)butan-2-ol (CAS No. 2227646-79-7) is a multifaceted compound with broad applications in pharmaceuticals and materials science. Its chiral nature, combined with the reactivity of its halogenated phenyl ring, makes it a valuable asset for synthetic chemists and drug developers. As research continues to uncover new uses for this compound, its significance in the scientific community is poised to expand even further.
2227646-79-7 ((2R)-4-(2-bromo-4-fluorophenyl)butan-2-ol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)